Methyl 3-(3-cyanophenyl)acrylate
Overview
Description
Methyl 3-(3-cyanophenyl)acrylate is an organic compound with the molecular formula C11H9NO2 It is a derivative of acrylate, featuring a cyano group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-cyanophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyanophenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aromatic compounds .
Scientific Research Applications
Methyl 3-(3-cyanophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, adhesives, and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(3-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacrylate: A widely used adhesive known for its rapid polymerization and strong bonding properties.
Ethyl cyanoacrylate: Another adhesive with similar properties but different alkyl group.
Butyl cyanoacrylate: Used in medical applications for wound closure and tissue bonding.
Uniqueness
Methyl 3-(3-cyanophenyl)acrylate is unique due to the presence of the phenyl ring with a cyano group, which imparts distinct chemical properties. This structural feature allows for a broader range of chemical reactions and applications compared to other cyanoacrylates .
Biological Activity
Methyl 3-(3-cyanophenyl)acrylate (MCPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
MCPA has the molecular formula and a molecular weight of approximately 187.19 g/mol. The compound features an acrylate structure characterized by a double bond between carbon atoms, a methyl ester group, and a cyano group attached to a phenyl ring. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the double bond, making it reactive in various chemical reactions.
1. Antimicrobial Activity
MCPA exhibits notable antimicrobial properties, particularly when complexed with metal ions. Research indicates that MCPA-metal complexes show enhanced antimicrobial activity compared to free MCPA. For instance, studies have demonstrated that these complexes can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of MCPA and Its Complexes
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
MCPA | Escherichia coli | 15 |
MCPA-Cu Complex | Escherichia coli | 25 |
MCPA-Ag Complex | Staphylococcus aureus | 30 |
MCPA | Staphylococcus aureus | 12 |
2. Anticancer Properties
MCPA has also been investigated for its anticancer effects. Studies have shown that certain derivatives of MCPA exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .
Case Study: Cytotoxicity of MCPA Derivatives
A study evaluated the cytotoxic effects of several MCPA derivatives on human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the MCPA structure could enhance its potency against cancer cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) for selected derivatives ranged from 10 µM to 25 µM, demonstrating significant potential for further development into therapeutic agents .
The biological activity of MCPA is closely linked to its chemical reactivity. The acrylate double bond is susceptible to nucleophilic attack, which can lead to the formation of adducts with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities, as it allows for interaction with cellular targets .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of MCPA. Key areas include:
- Synthesis of Novel Derivatives : Modifying the chemical structure to enhance selectivity and potency against specific microbial or cancerous cells.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of MCPA-based compounds.
- Mechanistic Studies : Investigating the precise molecular mechanisms by which MCPA exerts its biological effects.
Properties
IUPAC Name |
methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJYULBYGRTLPZ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52116-81-1 | |
Record name | 52116-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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